N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorophenyl group and a naphthohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and 1-naphthohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The fluorophenyl group may enhance the compound’s ability to bind to these targets, while the naphthohydrazide moiety may contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-Fluorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
- N’-[1-(4-Fluorophenyl)ethylidene]benzohydrazide
Uniqueness
N’-[1-(4-Fluorophenyl)ethylidene]-1-naphthohydrazide is unique due to the presence of both a fluorophenyl group and a naphthohydrazide moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15FN2O |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15FN2O/c1-13(14-9-11-16(20)12-10-14)21-22-19(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3,(H,22,23)/b21-13+ |
InChI Key |
RRCPAJIBDUGSEC-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.